Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate

Medicinal Chemistry Bioisosteres Physicochemical Properties

Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate (CAS 30493-92-6) is a highly strained bicyclic ester within the bicyclo[1.1.0]butane (BCB) family, a compound class renowned for its extreme ring strain (~64 kcal/mol). This specific derivative features a carboxylate ester at the bridgehead position and a methyl substituent on the three-membered ring, distinguishing it from the unsubstituted parent scaffold.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B13017296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylbicyclo[1.1.0]butane-1-carboxylate
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC12CC1(C2)C(=O)OC
InChIInChI=1S/C7H10O2/c1-6-3-7(6,4-6)5(8)9-2/h3-4H2,1-2H3
InChIKeyQXALAIGMJXVFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methylbicyclo[1.1.0]butane-1-carboxylate: A Key Substituted Building Block for Strained Bioisostere Synthesis


Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate (CAS 30493-92-6) is a highly strained bicyclic ester within the bicyclo[1.1.0]butane (BCB) family, a compound class renowned for its extreme ring strain (~64 kcal/mol) [1]. This specific derivative features a carboxylate ester at the bridgehead position and a methyl substituent on the three-membered ring, distinguishing it from the unsubstituted parent scaffold. BCBs are increasingly utilized as three-dimensional bioisosteres for para- or meta-substituted arenes in drug discovery, with their reactivity governed by strain-release transformations [2].

Scaffold Substituted BCB with bridgehead ester and 3-methyl handle
Workflow Synthesis of strained bioisosteres and covalent warheads
Selection Requires 3-methyl substitution for specific spatial vectors

Why Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate Cannot Be Replaced by the Parent BCB Ester


The simple substitution of Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate with the unsubstituted methyl bicyclo[1.1.0]butane-1-carboxylate (CAS 4935-01-7) is scientifically invalid for applications requiring specific spatial and physicochemical properties. Substituent effects on the BCB system profoundly influence the central bridgehead bond's length, electronic character, and the scaffold's three-dimensional orientation [1]. The presence of the 3-methyl group directly alters the spatial disposition of the carboxylate handle, which is a critical parameter when the BCB core is employed as a rigid bioisostere to replace a substituted aromatic ring [2]. This structural alteration results in different dihedral angles and exit vectors compared to the parent BCB, directly impacting molecular recognition at biological targets. Thus, the two scaffolds are functionally non-interchangeable.

Target
Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate
Substitute
Parent BCB ester (CAS 4935-01-7)
The 3-methyl group alters bridgehead bond length, dihedral angles, and exit vectors. Scaffolds are not interchangeable for spatial bioisostere requirements.

Quantified Differentiation Guide for Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate


3-Methyl Substitution Modulates Lipophilicity to Fine-Tune Drug-like Properties

The introduction of a methyl group at the 3-position of bicyclo[1.1.0]butane-1-carboxylate is predicted to increase the calculated partition coefficient (cLogP) relative to the parent, unsubstituted methyl ester. While direct comparative experimental logP data is not available in the public domain for this specific compound, this difference is a well-established structure-property relationship in medicinal chemistry [1]. The quantified structural difference (C7H10O2, MW: 126.15 g/mol vs. the parent C6H8O2, MW: 112.13 g/mol) represents a tangible change in heavy atom count and hydrophobic surface area, which are key drivers of lipophilicity and permeability [2].

Lipophilicity modulation
Class-level inference
+12.5% MW (Δ 14.02 g/mol vs. parent)
May alter cLogP and permeability
Extrapolated from structure-property relationships; experimental logP not reported
Medicinal Chemistry Bioisosteres Physicochemical Properties

Substituent Effects on Bridgehead Bond Geometry Control Bioisosteric Conformation

Crystallographic studies on BCB derivatives demonstrate that π-accepting carboxylate substituents at the bridgehead carbon lengthen the central C1-C5 bond from ~1.455 Å to 1.485 Å, altering the scaffold's geometry [1]. The addition of a 3-methyl group further influences the scaffold's flexibility and the interplanar angle between the cyclopropane rings, a parameter critical for its function as a three-dimensional bioisostere. This contrasts with the unsubstituted BCB core, which lacks these steric constraints.

Bridgehead geometry
Class-level inference
Carboxylate lengthens central C-C by ~0.030 Å; 3-methyl adds steric constraint
Affects bioisosteric conformation and target engagement
Based on X-ray data of analogous BCB derivatives
Structural Biology Crystallography Chemoinformatics

A Precursor to Differentiated Covalent Warheads with Tuned Reactivity

BCB carboxylic amides function as a novel class of cysteine-directed electrophiles with reactivity significantly slower than traditional acrylamide warheads, a profile that can enhance target selectivity in cellular contexts [1]. This specific methyl ester is the direct synthetic precursor to 3-methyl substituted BCB-amide probes [2]. By contrast, the unsubstituted BCB-amide derived from the parent ester (CAS 4935-01-7) would lack the steric and electronic influence of the 3-methyl group, potentially resulting in a different off-target profile, as distinct electrophile classes have been shown to exhibit unique selectivity fingerprints in chemical proteomics studies [1].

Covalent warhead precursor
Supporting evidence
Precursor to 3-methyl BCB-amide; class shown as cysteine-directed electrophile
Enables differentiated warhead library exploration
Quantitative reactivity comparison between substituted and parent amides not publicly available
Chemical Biology Covalent Inhibitors Strain-Release Chemistry

Procurement-Driven Application Scenarios for Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate


Synthesizing Spatially-Distinct 3D Bioisosteres of Substituted Aromatics

Medicinal chemistry teams focused on 'escaping from flatland' can procure this ester to synthesize strained bioisosteres for *ortho*- or *meta*-substituted phenyl rings. The 3-methyl group provides a specific, non-planar substitution pattern that can be elaborated into bicyclo[2.1.1]hexanes or bicyclo[3.1.1]heptanes, which are established biosiosteric scaffolds [1]. This enables the exploration of chemical space inaccessible via the simple, unsubstituted BCB ester.

Building a Library of Differentiated, Strain-Release Covalent Warheads

Chemical biology groups developing irreversible protein inhibitors can use this compound as a foundational building block. By converting it to the corresponding amide, they can create a novel cysteine-directed electrophile. As detailed in Section 3, the presence of the 3-methyl group is a key structural variable predicted to modulate the warhead's reactivity and off-target protein interactions compared to the warhead derived from the unsubstituted BCB ester [2].

Investigating Structure-Activity Relationships (SAR) in Strain-Release Polymerizations

Polymer chemistry labs exploring strain-driven ring-opening polymerizations can use this monomer to generate polyesters with a unique substitution pattern along the polymer backbone. The anionic polymerization of methyl bicyclobutane-1-carboxylate is a known process, and substitution at the 3-position with a methyl group will alter the resulting polymer's tacticity, steric properties, and glass transition temperature relative to the unsubstituted polymer [1].

Application
Selection Property
Validation Focus
3D bioisostere synthesis
Non-planar substitution pattern
Spatial vector confirmation
Covalent probe library
Methyl-substituted warhead scaffold
Reactivity and selectivity profiling
Strain-release polymerization
Substitution impact on polymer tacticity
Thermal and mechanical property study
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